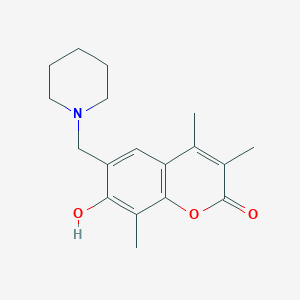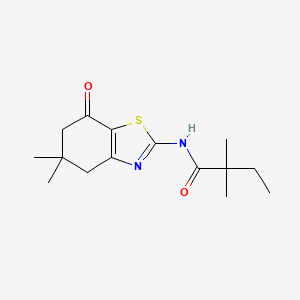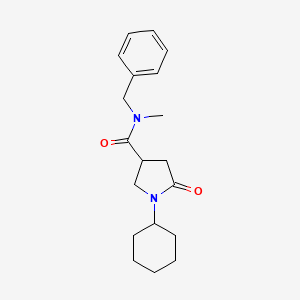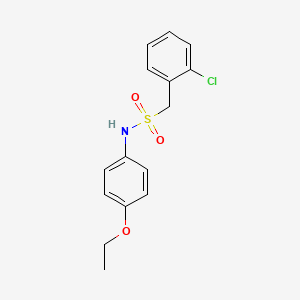![molecular formula C19H20N2O3 B11162050 3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one](/img/structure/B11162050.png)
3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of benzochromenes This compound is characterized by its unique structure, which includes a hydroxy group, a piperazine ring, and a benzochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzochromene Core: This step involves the cyclization of appropriate precursors to form the benzochromene structure.
Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Piperazine Ring: The piperazine ring is attached via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzochromene intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperazine ring can undergo substitution reactions, where different substituents replace the existing methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a hydroxylated piperazine derivative.
Scientific Research Applications
3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. The hydroxy group and piperazine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-4-pyranones: These compounds share a similar hydroxy group and pyranone structure but lack the piperazine ring.
Olanzapine N-oxide: This compound contains a piperazine ring but differs in its overall structure and functional groups.
Uniqueness
3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one is unique due to its combination of a benzochromene core, hydroxy group, and piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H20N2O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]benzo[c]chromen-6-one |
InChI |
InChI=1S/C19H20N2O3/c1-20-8-10-21(11-9-20)12-16-17(22)7-6-14-13-4-2-3-5-15(13)19(23)24-18(14)16/h2-7,22H,8-12H2,1H3 |
InChI Key |
NWHFPTVSFCZSAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11161970.png)

![1-[(3-chlorophenyl)carbonyl]-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B11161977.png)
![N-(2,5-dimethylphenyl)-2-({8-hexyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide](/img/structure/B11161980.png)
![N-(3-ethoxypropyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161989.png)

![1-[(2-Chlorobenzyl)sulfonyl]-3-methylpiperidine](/img/structure/B11162018.png)

![2-ethyl-3-[(2-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11162031.png)
![1-cyclohexyl-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11162034.png)


![1-(4-methoxyphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11162054.png)
